molecular formula C28H40N2O3 B14407170 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate CAS No. 85238-63-7

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate

Katalognummer: B14407170
CAS-Nummer: 85238-63-7
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: IOKMEYUYOBVSCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate typically involves a diazotization reaction followed by esterification. The diazotization reaction involves the conversion of a primary aromatic amine into a diazonium salt, which is then coupled with an ethoxy-substituted aromatic compound to form the azo compound. The esterification process involves the reaction of the azo compound with tetradecanoic acid in the presence of a catalyst to form the final ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate has several applications in scientific research:

    Chemistry: Used as a dye and in the study of azo compound reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Wirkmechanismus

The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate involves the interaction of the azo group with various molecular targets. The compound can undergo photochemical reactions upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include the generation of free radicals and the subsequent modification of cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl tetradecanoate
  • 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl tetradecanoate
  • 4-[(E)-(4-Dimethylaminophenyl)diazenyl]phenyl tetradecanoate

Uniqueness

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. The ethoxy group can enhance the solubility of the compound in organic solvents and affect its interaction with other molecules.

Eigenschaften

CAS-Nummer

85238-63-7

Molekularformel

C28H40N2O3

Molekulargewicht

452.6 g/mol

IUPAC-Name

[4-[(4-ethoxyphenyl)diazenyl]phenyl] tetradecanoate

InChI

InChI=1S/C28H40N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-28(31)33-27-22-18-25(19-23-27)30-29-24-16-20-26(21-17-24)32-4-2/h16-23H,3-15H2,1-2H3

InChI-Schlüssel

IOKMEYUYOBVSCU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.